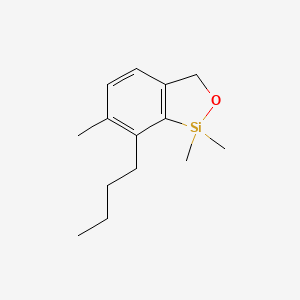
2,1-Benzoxasilole, 7-butyl-1,3-dihydro-1,1,6-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,1-Benzoxasilole, 7-butyl-1,3-dihydro-1,1,6-trimethyl- is a unique organosilicon compound that has garnered interest due to its distinctive structural features and potential applications in various fields. This compound is characterized by the presence of a benzoxasilole core, which integrates silicon into a heterocyclic framework, enhancing its chemical versatility and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,1-Benzoxasilole, 7-butyl-1,3-dihydro-1,1,6-trimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a silicon-containing precursor with a suitable aromatic compound, followed by cyclization to form the benzoxasilole ring. The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2,1-Benzoxasilole, 7-butyl-1,3-dihydro-1,1,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzoxasilole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon oxides, while substitution reactions can introduce various functional groups into the benzoxasilole ring.
Wissenschaftliche Forschungsanwendungen
2,1-Benzoxasilole, 7-butyl-1,3-dihydro-1,1,6-trimethyl- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 2,1-Benzoxasilole, 7-butyl-1,3-dihydro-1,1,6-trimethyl- involves its interaction with specific molecular targets and pathways. The silicon atom in the benzoxasilole ring can form stable bonds with various functional groups, allowing the compound to participate in diverse chemical reactions. The exact molecular targets and pathways depend on the specific application and the nature of the interactions involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-dimethyl-1,3-dihydro-2,1-benzoxasilole
- 2-Butyl-1,2-benzothiazol-3(2H)-one
Uniqueness
2,1-Benzoxasilole, 7-butyl-1,3-dihydro-1,1,6-trimethyl- stands out due to its unique combination of a benzoxasilole core with butyl and trimethyl substituents This structural arrangement imparts distinct chemical properties, making it more versatile and reactive compared to similar compounds
Eigenschaften
CAS-Nummer |
143398-55-4 |
|---|---|
Molekularformel |
C14H22OSi |
Molekulargewicht |
234.41 g/mol |
IUPAC-Name |
7-butyl-1,1,6-trimethyl-3H-2,1-benzoxasilole |
InChI |
InChI=1S/C14H22OSi/c1-5-6-7-13-11(2)8-9-12-10-15-16(3,4)14(12)13/h8-9H,5-7,10H2,1-4H3 |
InChI-Schlüssel |
UCODSIDJWBPDTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(C=CC2=C1[Si](OC2)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


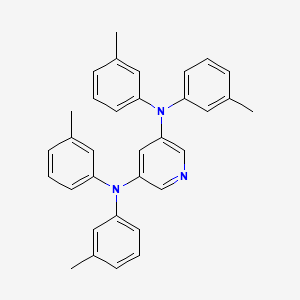
![1,3-Naphthalenedisulfonicacid, 7-[[(3-aminophenyl)sulfonyl]amino]-](/img/structure/B12548315.png)

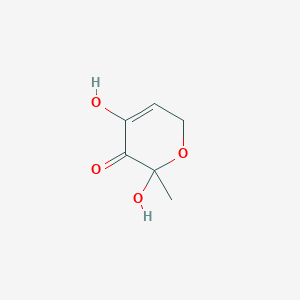


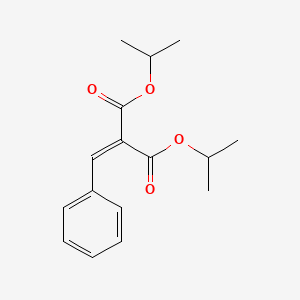
![2-Diazonio-1-methoxy-3-oxo-3-[(2-oxo-2-phenylethyl)amino]prop-1-en-1-olate](/img/structure/B12548352.png)
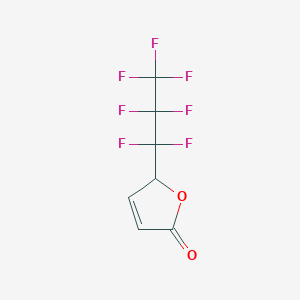
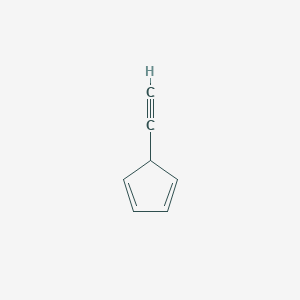
![1H-Pyrazolo[3,4-b]pyridine, 3,4-diphenyl-6-(trifluoromethyl)-](/img/structure/B12548365.png)
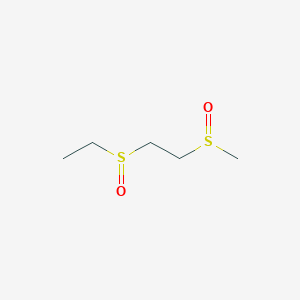
![4-Oxo-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanoate](/img/structure/B12548375.png)

